![molecular formula C9H14O2 B14774650 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is known for its applications in various fields, including organic synthesis and material science.
准备方法
The synthesis of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from cyclohexene.
Oxidation: The cyclohexene is subjected to an oxidation reaction to introduce the oxirane ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA).
Functionalization: The methyl group is introduced at the 6-position of the bicyclic structure through a methylation reaction.
Ketone Formation: Finally, the ethanone group is introduced at the 3-position through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone can be compared with similar compounds such as:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound has a similar bicyclic structure but lacks the methyl and ethanone groups.
3-methyl-6-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one: This compound has additional substituents, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7?,8?,9-/m0/s1 |
InChI 键 |
VPQYGKRHSKLXJB-HACHORDNSA-N |
手性 SMILES |
CC(=O)C1CC[C@]2(C(C1)O2)C |
规范 SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
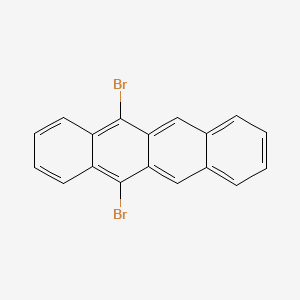
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14774575.png)
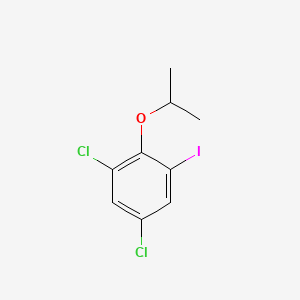
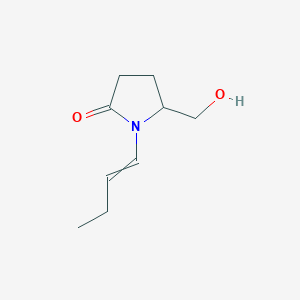
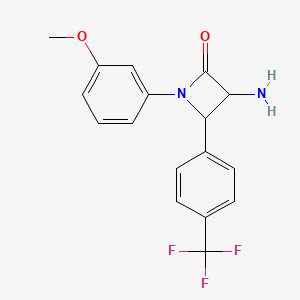
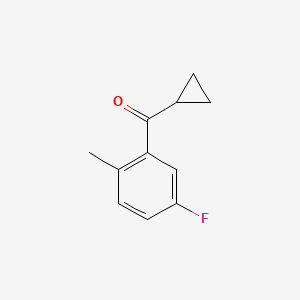
![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)


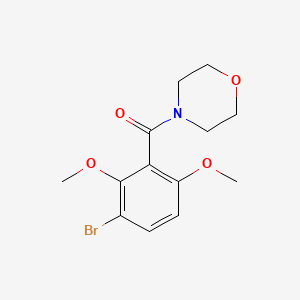
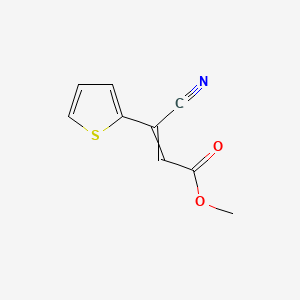
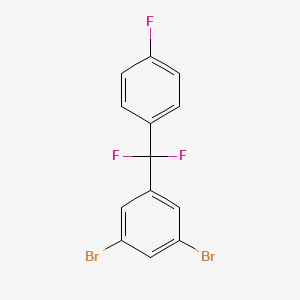
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
